Antileishmanial Activity: 1,7- vs 1,6-Regioisomer
In the 8-hydroxynaphthyridine series, the 1,7-regioisomer served as the required starting point for antileishmanial activity; the corresponding 1,6-naphthyridine isomer was reported to be inactive against Leishmania donovani intracellular amastigotes [1]. The 1,7-series hit compound demonstrated an IC50 of approximately 2.5 µM, while the 1,6-analogue gave no measurable inhibition at concentrations up to 50 µM [1].
| Evidence Dimension | In vitro antileishmanial activity (L. donovani intracellular amastigotes) |
|---|---|
| Target Compound Data | IC50 ≈ 2.5 µM (8-hydroxy-1,7-naphthyridine series hit) |
| Comparator Or Baseline | IC50 > 50 µM (8-hydroxy-1,6-naphthyridine analogue) |
| Quantified Difference | >20-fold selectivity for 1,7-isomer |
| Conditions | L. donovani intracellular amastigote assay; compound concentrations up to 50 µM |
Why This Matters
Procurement of the 1,7-isomer is mandatory for any program targeting antileishmanial activity; the 1,6-isomer is a non-starter.
- [1] Thomas, M. G., et al. Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial SAR and Assessment of In Vivo Activity. J. Med. Chem. 2020, 63, 9523-9539. View Source
